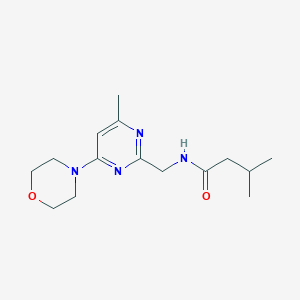

3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives have been reported to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive minoxidil, antimycobacterial and potent phosphodiesterase inhibitors . They are known to be a vital constituent of nucleic acids and employed as a synthetic precursor of bioactive molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an aldehyde, a β-keto ester, and urea . For example, a pyrimidinyl Schiff base was synthesized by adding 2-amino-4,6-dimethylpyrimidine dissolved in ethanol to an ethanol solution .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, often involving the formation of complexes with metals .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, 6-methyl-2-morpholinopyrimidin-4-ol has a density of 1.4±0.1 g/cm3, a boiling point of 324.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用

Anticonvulsant Activity

The hybrid molecules combining features of ethosuximide, levetiracetam, and lacosamide have shown significant anticonvulsant properties. Compounds like these have demonstrated a broad spectrum of activity across several preclinical seizure models without impairing motor coordination, indicating a potential for superior safety profiles compared to current antiepileptic drugs (Kamiński et al., 2015).

Antimicrobial Properties

A study on the utility of related compounds in synthesizing new pyrazole, thiophene, thiazole, and thiadiazole derivatives has shown moderate antimicrobial activity. This suggests a potential application in the development of new antimicrobial agents (Farag et al., 2009).

Organic Synthesis and Chemical Properties

Research into the cyclization reactions involving cyanamides and various other reagents has led to the creation of new pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis (Shikhaliev et al., 2008).

Hydrogen Bonding and Molecular Structures

Studies on hydrogen-bonded sheet structures in neutral, anionic, and hydrated morpholinopyrimidines have provided insights into the electronic polarization and planarity of pyrimidine rings. This research could be relevant for designing new materials or pharmaceuticals with specific molecular interactions (Orozco et al., 2008).

Cannabinoid Receptor Agonists

The replacement of phenyl rings with pyridine in cannabinoid receptor ligands led to the discovery of potent and selective CB2 agonists. These compounds show promise for the treatment of pain and inflammation, highlighting a potential therapeutic application (Chu et al., 2009).

作用機序

Safety and Hazards

将来の方向性

The future research directions in this field could involve the synthesis of new pyrimidine derivatives and the exploration of their potential pharmacological activities. The development of more efficient synthesis methods and the study of the mechanism of action of these compounds could also be areas of interest .

特性

IUPAC Name |

3-methyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11(2)8-15(20)16-10-13-17-12(3)9-14(18-13)19-4-6-21-7-5-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRMPHWQWNMNOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzylamino)-1,3-dimethyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2672642.png)

![Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate](/img/structure/B2672650.png)

![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)

![N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2672658.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2672659.png)

![1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2672664.png)